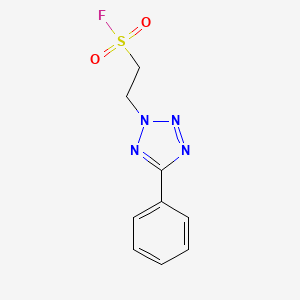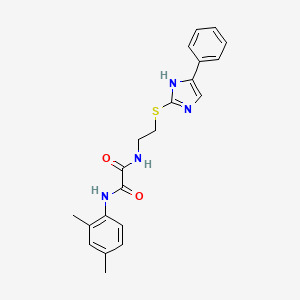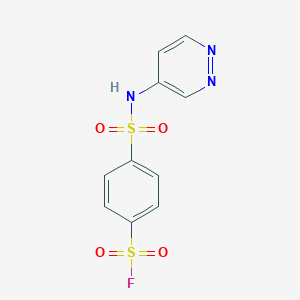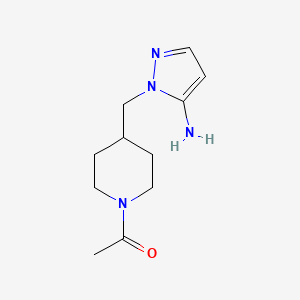![molecular formula C11H18N4O2 B2735636 tert-butylN-[(5-amino-4-methylpyrimidin-2-yl)methyl]carbamate CAS No. 2460749-88-4](/img/structure/B2735636.png)
tert-butylN-[(5-amino-4-methylpyrimidin-2-yl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butylN-[(5-amino-4-methylpyrimidin-2-yl)methyl]carbamate is a chemical compound with the molecular formula C11H18N4O2 and a molecular weight of 238.29 g/mol . It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(5-amino-4-methylpyrimidin-2-yl)methyl]carbamate involves several steps. One common method starts with the reaction of 5-amino-4-methylpyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions
tert-butylN-[(5-amino-4-methylpyrimidin-2-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
tert-butylN-[(5-amino-4-methylpyrimidin-2-yl)methyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and as a building block for biologically active molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(5-amino-4-methylpyrimidin-2-yl)methyl]carbamate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key metabolic enzymes, leading to altered cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl (5-aminopyridin-2-yl)carbamate
- Tert-butyl (4-ethynylphenyl)carbamate
- Tert-butyl (4-bromobutyl)carbamate
Uniqueness
tert-butylN-[(5-amino-4-methylpyrimidin-2-yl)methyl]carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its pyrimidine ring and tert-butyl carbamate group make it a versatile compound for various applications, distinguishing it from other similar carbamate derivatives .
Propiedades
IUPAC Name |
tert-butyl N-[(5-amino-4-methylpyrimidin-2-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-7-8(12)5-13-9(15-7)6-14-10(16)17-11(2,3)4/h5H,6,12H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPPHWGSTRPHPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1N)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzoyl-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2735555.png)


![2-(cyclopentylsulfanyl)-1-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazin-1-yl)ethan-1-one](/img/structure/B2735559.png)
![5-[(4-chlorophenyl)amino]-N-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2735560.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B2735561.png)

![N-((5-methylisoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2735564.png)
![(E)-2-(benzo[d]oxazol-2-yl)-3-(perfluorophenyl)acrylonitrile](/img/structure/B2735566.png)
![N-(4-METHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2735568.png)
![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2735569.png)
![N-(4-chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2735572.png)

